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Compound of Interest

Compound Name: GR 64349

Cat. No.: B549517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurokinin 2 (NK2) receptor agonist GR
64349 with other relevant compounds, supported by experimental data to validate its receptor

specificity. The following sections detail quantitative comparisons, experimental methodologies,

and visual representations of key biological pathways and workflows.

Comparative Analysis of NK2 Receptor Agonists
GR 64349 is a potent and highly selective agonist for the tachykinin NK2 receptor. Its specificity

is crucial for its utility as a pharmacological tool and potential therapeutic agent. This section

compares the binding affinity and functional potency of GR 64349 with the endogenous ligand

Neurokinin A (NKA) and another synthetic agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-

NKA).

Radioligand Binding Affinity
The binding affinity of a ligand for its receptor is a primary indicator of its potency and

specificity. The data below, derived from studies using human recombinant NK1 and NK2

receptors, demonstrates the superior selectivity of GR 64349 for the NK2 receptor compared to

NKA.
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Compound Receptor pKi (mean ± SEM)
Selectivity
(NK1/NK2 Ki ratio)

GR 64349 NK2 7.77 ± 0.10[1][2][3] >1000[1][2][3]

NK1 <5[1][2][3]

Neurokinin A (NKA) NK2 8.80 ± 0.08 20

NK1 7.50 ± 0.10

Higher pKi values indicate stronger binding affinity.

Functional Potency
Functional assays measuring the cellular response to receptor activation provide a more

physiologically relevant measure of a compound's efficacy and potency. The following tables

summarize the potency of GR 64349 and NKA in stimulating key downstream signaling

pathways of the NK2 receptor.

Inositol-1-Phosphate (IP-1) Accumulation

Compound Receptor
pEC50 (mean ±
SEM)

Selectivity
(NK1/NK2 EC50
ratio)

GR 64349 NK2 9.10 ± 0.16[1][2][3] 1400[1][2][3]

NK1 5.95 ± 0.80[1][2][3]

Neurokinin A (NKA) NK2 8.94 ± 0.12 1

NK1 8.93 ± 0.07

Intracellular Calcium Mobilization
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Compound Receptor
pEC50 (mean ±
SEM)

Selectivity
(NK1/NK2 EC50
ratio)

GR 64349 NK2 9.27 ± 0.26[1][2][3] 500[1][2][3]

NK1 6.55 ± 0.16[1][2][3]

Neurokinin A (NKA) NK2 9.21 ± 0.13 1

NK1 9.25 ± 0.08

Cyclic AMP (cAMP) Synthesis

Compound Receptor
pEC50 (mean ±
SEM)

Selectivity
(NK1/NK2 EC50
ratio)

GR 64349 NK2 10.66 ± 0.27[1][2] ~900[1][2]

NK1 7.71 ± 0.41[1][2]

Neurokinin A (NKA) NK2 9.99 ± 0.14 2.8

NK1 9.55 ± 0.09

Higher pEC50 values indicate greater potency.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of a test compound for

the NK2 receptor.

Membrane Preparation:

HEK293 cells stably expressing the human NK2 receptor are cultured and harvested.
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Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to

pellet the cell membranes.

The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-

HCl, pH 7.4, supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, and protease

inhibitors).

Assay Procedure:

In a 96-well plate, add a fixed concentration of a radiolabeled NK2 receptor ligand (e.g.,

[¹²⁵I]-NKA).

Add increasing concentrations of the unlabeled test compound (e.g., GR 64349).

Add the cell membrane preparation to initiate the binding reaction.

Incubate the plate for a defined period (e.g., 3 hours at 4°C) to reach equilibrium.

Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from

free radioligand.

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

Data Analysis:

The radioactivity on the filters is quantified using a scintillation counter.

The data is analyzed using non-linear regression to determine the IC50 value (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand).

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure the increase in intracellular

calcium upon NK2 receptor activation.
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Cell Preparation:

HEK293 cells stably expressing the human NK2 receptor are seeded into a 96-well plate

and cultured overnight.

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by

incubating them with the dye solution for a specified time (e.g., 1 hour at 37°C).

The cells are washed to remove extracellular dye.

Assay Procedure:

The plate is placed in a fluorescence plate reader.

A baseline fluorescence reading is taken.

The test compound (e.g., GR 64349) at various concentrations is added to the wells.

The fluorescence intensity is measured kinetically over time to detect the transient

increase in intracellular calcium.

Data Analysis:

The peak fluorescence response is determined for each concentration of the test

compound.

The data is plotted as fluorescence intensity versus compound concentration, and a dose-

response curve is fitted to determine the EC50 value (the concentration of the agonist that

produces 50% of the maximal response).

IP-1 Accumulation Assay
This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify

the accumulation of inositol-1-phosphate, a downstream product of Gq-coupled receptor

activation.

Cell Stimulation:
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HEK293 cells expressing the human NK2 receptor are seeded in a 96-well plate.

The cells are stimulated with various concentrations of the test compound (e.g., GR
64349) in a stimulation buffer containing LiCl (to inhibit IP-1 degradation) for a defined

period (e.g., 1 hour at 37°C).

Detection:

The cells are lysed, and the HTRF reagents (IP1-d2 conjugate and anti-IP1-cryptate

antibody) are added.

The plate is incubated to allow for the competitive binding of cellular IP-1 and the IP1-d2

conjugate to the antibody.

Data Analysis:

The HTRF signal is read on a compatible plate reader. The signal is inversely proportional

to the amount of IP-1 produced by the cells.

A standard curve is used to convert the HTRF signal to the concentration of IP-1.

The data is plotted as IP-1 concentration versus test compound concentration to

determine the EC50 value.

Visualizing Key Pathways and Processes
NK2 Receptor Signaling Pathway
The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq

and Gs pathways.
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Caption: NK2 Receptor Signaling Cascade

Experimental Workflow for Validating Agonist Specificity
This workflow outlines the key steps in determining the specificity of a compound like GR
64349 for the NK2 receptor.
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Caption: Agonist Specificity Validation Workflow

Logical Comparison of NK2 Receptor Agonists
This diagram illustrates the hierarchical comparison used to evaluate the specificity of GR
64349.
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Caption: Comparative Logic for NK2 Agonists

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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